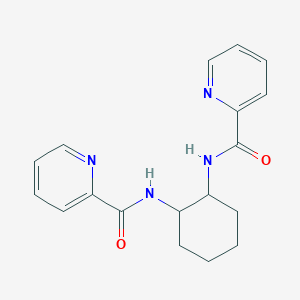
N-Formyl Thyroxine;N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-Tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl Thyroxine, also known as N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine, is a biochemical compound with the molecular formula C16H11I4NO5 and a molecular weight of 804.88 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Thyroxine involves multiple steps. One common method includes the formylation of thyroxine derivatives. For instance, N-Boc levothyroxine can be reacted with N,N-dimethylformamide and sodium hydride at low temperatures to yield N-Formyl Thyroxine . The reaction conditions typically involve maintaining the temperature at 0°C and stirring the reaction mixture for about 1.5 hours .
Industrial Production Methods
Industrial production methods for N-Formyl Thyroxine are not extensively documented. the synthesis generally follows similar multi-step processes used in laboratory settings, scaled up to meet industrial demands. These processes emphasize the importance of maintaining purity and minimizing impurities to meet stringent regulatory standards .
化学反应分析
Types of Reactions
N-Formyl Thyroxine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Formyl Thyroxine can yield various iodinated derivatives, while reduction can lead to the formation of deiodinated compounds .
科学研究应用
N-Formyl Thyroxine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein structures and functions.
Thyroid Function Studies: It helps in understanding the synthesis and regulation of thyroid hormones.
Pharmaceutical Research: It is used to study the synthesis and characterization of potential impurities in levothyroxine.
作用机制
The mechanism of action of N-Formyl Thyroxine involves its interaction with thyroid hormone receptors. It acts as a synthetic analog of thyroxine, influencing various physiological processes by binding to these receptors . The molecular targets include thyroid hormone receptors in different tissues, and the pathways involved are primarily related to thyroid hormone signaling .
相似化合物的比较
Similar Compounds
Levothyroxine: A synthetic form of thyroxine used to treat thyroid hormone deficiency.
Triiodothyronine: Another thyroid hormone with similar biological functions but higher potency.
Uniqueness
N-Formyl Thyroxine is unique due to its specific formyl group, which distinguishes it from other thyroid hormone analogs. This modification can influence its binding affinity and activity, making it a valuable tool in research .
属性
分子式 |
C16H11I4NO5 |
|---|---|
分子量 |
804.88 g/mol |
IUPAC 名称 |
2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25) |
InChI 键 |
DNRNTTVIRGKKSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


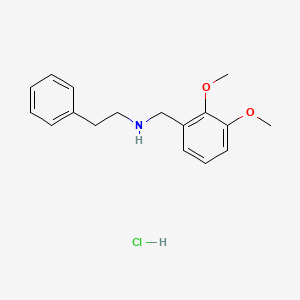
![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)

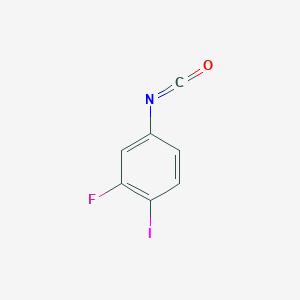
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
![2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B12325387.png)

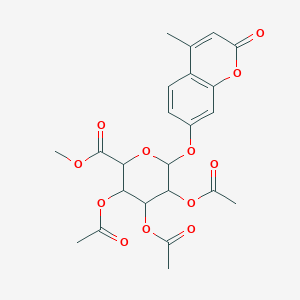
![Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
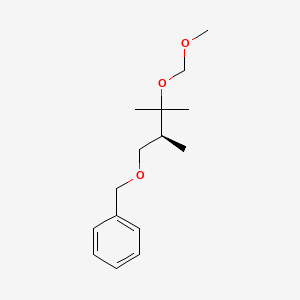
![8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B12325407.png)

